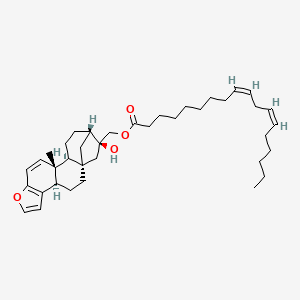

Kahweol linoleate

Description

Properties

Molecular Formula |

C38H56O4 |

|---|---|

Molecular Weight |

576.8 g/mol |

IUPAC Name |

[(1S,4R,12R,13S,16S,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.01,13.04,12.05,9]nonadeca-5(9),6,10-trien-17-yl]methyl (9Z,12Z)-octadeca-9,12-dienoate |

InChI |

InChI=1S/C38H56O4/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-35(39)42-29-38(40)28-37-25-21-32-31-23-26-41-33(31)22-24-36(32,2)34(37)20-19-30(38)27-37/h7-8,10-11,22-24,26,30,32,34,40H,3-6,9,12-21,25,27-29H2,1-2H3/b8-7-,11-10-/t30-,32-,34+,36-,37-,38+/m0/s1 |

InChI Key |

IXGJXUJPPPSOLY-OCTQDRILSA-N |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@]1(C[C@@]23CC[C@H]4C5=C(C=C[C@@]4([C@H]2CC[C@H]1C3)C)OC=C5)O |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC1(CC23CCC4C5=C(C=CC4(C2CCC1C3)C)OC=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

Biosynthesis Pathway of Kahweol Linoleate in Coffee Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the proposed biosynthesis of kahweol (B1673272) linoleate (B1235992), a significant diterpene ester found in Coffea arabica. While the complete pathway and its enzymatic components in coffee plants have not been fully elucidated, this guide synthesizes current knowledge on diterpene and fatty acid biosynthesis, and acyltransferase activity to present a putative pathway. It outlines the probable enzymatic steps leading to the formation of kahweol and its subsequent esterification with linoleic acid. This guide also details relevant experimental protocols for the identification and characterization of the enzymes and metabolites involved, and presents quantitative data from related systems to serve as a benchmark for future research.

Introduction

Coffee is one of the most widely consumed beverages globally and contains a rich array of bioactive compounds. Among these are the diterpenes kahweol and cafestol (B1668206), which are found primarily in the lipid fraction of coffee beans.[1] These diterpenes exist predominantly in their esterified forms, linked to fatty acids.[1] Kahweol linoleate, an ester of kahweol and the polyunsaturated fatty acid linoleic acid, is a notable constituent of this diterpene ester pool. The biosynthesis of kahweol begins with the cyclization of geranylgeranyl diphosphate (B83284) (GGDP).[1] This guide focuses on the proposed biosynthetic route to this compound, providing a framework for researchers aiming to understand and potentially manipulate the production of this compound in coffee plants.

Proposed Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three main stages:

-

Formation of the Diterpene Backbone: The synthesis of the characteristic kahweol structure from primary metabolites.

-

Synthesis of the Fatty Acid: The production of linoleic acid.

-

Esterification: The enzymatic joining of kahweol and linoleic acid.

Biosynthesis of the Kahweol Backbone

The formation of the kahweol backbone is believed to follow the well-established terpenoid biosynthesis pathway.

-

Isoprenoid Precursor Synthesis: The initial building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via the methylerythritol 4-phosphate (MEP) pathway in the plastids.

-

Geranylgeranyl Diphosphate (GGDP) Synthesis: A series of head-to-tail condensations of IPP and DMAPP, catalyzed by prenyltransferases, leads to the formation of the 20-carbon precursor, geranylgeranyl diphosphate (GGDP).

-

Diterpene Cyclization: GGDP is then cyclized by a diterpene synthase (diTPS) to form the initial diterpene skeleton. While the specific enzymes in coffee have not been fully characterized, this step is likely catalyzed by a kahweol synthase.

-

Post-Cyclization Modifications: The initial cyclized product undergoes a series of oxidative modifications, likely catalyzed by cytochrome P450 monooxygengenases, to introduce the hydroxyl groups and the furan (B31954) ring characteristic of kahweol. There is evidence that P450 genes are involved in the final stages of kahweol and cafestol formation.[2]

Biosynthesis of Linoleic Acid

Linoleic acid, an 18-carbon polyunsaturated fatty acid, is synthesized in the plastids and endoplasmic reticulum through the fatty acid synthesis pathway.

-

De Novo Fatty Acid Synthesis: Acetyl-CoA is converted to palmitic acid (16:0) and then elongated to stearic acid (18:0).

-

Desaturation: A series of desaturase enzymes introduce double bonds into the fatty acid chain. Stearoyl-ACP desaturase first converts stearic acid to oleic acid (18:1). Subsequently, a fatty acid desaturase 2 (FAD2) introduces a second double bond to produce linoleic acid (18:2).

-

Acyl-CoA Formation: For participation in the esterification reaction, linoleic acid is activated to its coenzyme A thioester, linoleoyl-CoA, by an acyl-CoA synthetase.

Esterification of Kahweol with Linoleoyl-CoA

The final step in the biosynthesis of this compound is the esterification of the kahweol molecule with linoleoyl-CoA. This reaction is hypothesized to be catalyzed by an acyltransferase. Based on studies of terpene ester biosynthesis in other plants, the enzyme responsible is likely a member of the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases.[3] These enzymes are known to utilize acyl-CoAs as the acyl donor and a variety of acceptor molecules, including terpenoids.

The proposed overall pathway is depicted in the following diagram:

Caption: Proposed biosynthetic pathway of this compound in coffee plants.

Quantitative Data

Currently, there is a lack of specific quantitative data for the enzymes involved in this compound biosynthesis. However, data from related characterized acyltransferases can provide a useful reference for future studies. The following table summarizes kinetic parameters for several plant BAHD acyltransferases.

| Enzyme | Substrate (Acyl Acceptor) | Substrate (Acyl Donor) | Km (µM) | kcat (s⁻¹) | Reference |

| DAT (from Mentha x piperita) | Geraniol | Acetyl-CoA | 5.3 | 0.04 | - |

| BEBT (from Clarkia breweri) | Benzyl alcohol | Benzoyl-CoA | 23 | 1.1 | - |

| HCT (from Nicotiana tabacum) | Shikimate | p-Coumaroyl-CoA | 130 | 14.5 |

Note: This table presents example data and is not exhaustive. The kinetic parameters of the putative kahweol acyltransferase in coffee are expected to differ.

Experimental Protocols

To elucidate the biosynthesis of this compound, a series of experimental approaches are required. The following protocols provide a general framework for the identification and characterization of the key enzymes.

Identification of Candidate Acyltransferase Genes

-

Transcriptome Analysis: Perform RNA-sequencing of coffee bean tissues at different developmental stages where diterpene ester accumulation is high.

-

Homology-Based Cloning: Use the amino acid sequences of known terpene acyltransferases (e.g., from the BAHD family) to search the coffee genome or transcriptome for homologous sequences.

-

Gene Expression Analysis: Validate the expression of candidate genes in coffee tissues using quantitative real-time PCR (qRT-PCR).

Heterologous Expression and Purification of the Candidate Acyltransferase

A workflow for expressing and purifying the candidate enzyme is outlined below.

Caption: Workflow for heterologous expression and purification of a candidate acyltransferase.

Enzyme Assays

-

Reaction Mixture: Prepare a reaction mixture containing:

-

Purified recombinant enzyme

-

Kahweol (acyl acceptor)

-

Linoleoyl-CoA (acyl donor)

-

Buffer (e.g., Tris-HCl, pH 7.5)

-

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Reaction Termination: Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acid (e.g., formic acid).

-

Product Extraction: Extract the product, this compound, with the organic solvent.

-

Analysis: Analyze the extracted product using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm its identity and quantify the amount formed. A spectrophotometric assay using Ellman's reagent (DTNB) can also be employed to continuously monitor the release of Coenzyme A.

Kinetic Characterization

To determine the kinetic parameters (Km and Vmax) of the enzyme, perform a series of enzyme assays with varying concentrations of one substrate (e.g., kahweol) while keeping the other substrate (linoleoyl-CoA) at a saturating concentration, and vice versa. Plot the initial reaction velocities against substrate concentrations and fit the data to the Michaelis-Menten equation.

Analytical Methods for Diterpene Ester Analysis

-

Sample Preparation: Coffee bean samples are ground and extracted with a nonpolar solvent (e.g., hexane (B92381) or a mixture of hexane and isopropanol). The lipid extract is then typically subjected to a saponification step to hydrolyze the esters for quantification of total kahweol, or analyzed directly for the ester profile.

-

HPLC-MS/MS Analysis:

-

Chromatography: Reverse-phase HPLC with a C18 column is commonly used to separate the diterpene esters. A gradient elution with a mobile phase consisting of water, methanol, and/or acetonitrile, often with a small amount of acid (e.g., formic acid), is employed.

-

Mass Spectrometry: Electrospray ionization (ESI) in positive mode is typically used for the detection of this compound. The mass spectrometer can be operated in full scan mode to identify the molecular ion, and in product ion scan mode (tandem MS) to obtain fragmentation patterns for structural confirmation. Multiple reaction monitoring (MRM) can be used for sensitive and specific quantification.

-

Conclusion

The biosynthesis of this compound in coffee plants is a complex process involving multiple enzymatic steps. While the complete pathway is yet to be fully elucidated, this guide provides a robust theoretical framework based on current knowledge of terpene and lipid metabolism in plants. The proposed involvement of a BAHD-family acyltransferase in the final esterification step offers a clear target for future research. The experimental protocols outlined herein provide a roadmap for the identification, characterization, and quantification of the enzymes and metabolites of this important biosynthetic pathway. A deeper understanding of this pathway could enable the metabolic engineering of coffee plants to modulate the levels of kahweol esters, potentially impacting both the sensory and health-related properties of coffee.

References

- 1. Identification and characterization of an acyl-CoA:triterpene acyltransferase activity in rabbit and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Near-real time determination of BAHD acyl-coenzyme A transferase reaction rates and kinetic parameters using Ellman's reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and chemical properties of Kahweol linoleate.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kahweol (B1673272) linoleate (B1235992) is a diterpenoid ester naturally present in coffee beans, contributing to the complex chemical profile of this globally consumed beverage.[1] It is formed through the esterification of kahweol, a pentacyclic diterpene alcohol, with linoleic acid, an omega-6 polyunsaturated fatty acid. While extensive research has been conducted on the parent compound, kahweol, highlighting its significant anti-inflammatory, antioxidant, anti-angiogenic, and anticancer properties, the specific biological activities and physicochemical characteristics of its esterified forms, such as kahweol linoleate, are less explored. This technical guide aims to provide a comprehensive overview of the known physical and chemical properties of this compound, alongside a discussion of its probable biological activities based on the current understanding of kahweol and its other esters. This document also includes detailed experimental protocols for its synthesis and analysis, and visualizations of key signaling pathways associated with its parent compound.

Physical and Chemical Properties

This compound is a lipophilic molecule found in the oil fraction of coffee beans. While some of its properties have been reported, comprehensive experimental data for the purified compound remain scarce in publicly available literature.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₈H₅₆O₄ | [2][3] |

| Molecular Weight | 576.85 g/mol | [2][3] |

| Appearance | Light Yellow Oil | |

| Storage Temperature | -20°C | |

| Solubility | Data for specific organic solvents are not readily available, but as a lipophilic ester, it is expected to be soluble in nonpolar organic solvents like hexane, ethyl acetate (B1210297), and dichloromethane, and poorly soluble in water. | Inferred |

| Melting Point | Not explicitly reported for the isolated compound. As a light yellow oil, its melting point is likely below room temperature. | |

| Stability | Sensitive to heat, light, and oxygen. |

Spectroscopic Data

Detailed spectroscopic characterization of isolated this compound is limited. However, data from related compounds and analytical studies of coffee extracts provide valuable insights.

Mass Spectrometry (MS)

Liquid chromatography-mass spectrometry (LC-MS) has been utilized to identify kahweol esters in coffee extracts. For this compound, the expected mass spectrum would show a molecular ion peak corresponding to its molecular weight. A study by Kurzrock and Speer (2001) successfully identified a range of kahweol fatty acid esters, including the linoleate, in Arabica coffee using LC-MS/DAD, confirming its presence and molecular mass. Another study on coffee diterpenes reported mass spectra for kahweol, which can serve as a reference for the fragmentation pattern of the kahweol moiety in its esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

UV-Vis Spectroscopy

The UV-Vis spectrum of this compound is expected to be dominated by the chromophore of the kahweol moiety. Kahweol itself exhibits a maximum absorption wavelength (λmax) at approximately 290 nm.

Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of this compound is limited. However, the extensive research on its parent compound, kahweol, and some of its other esters, such as kahweol palmitate, provides a strong basis for inferring its potential pharmacological effects.

Inferred Biological Activities

-

Anti-inflammatory Activity: Kahweol is a potent anti-inflammatory agent that has been shown to inhibit key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It can also suppress the secretion of monocyte chemoattractant protein-1 (MCP-1). It is plausible that this compound shares these properties.

-

Anticancer Activity: Kahweol exhibits significant anticancer effects in various cancer cell lines. It can induce apoptosis, inhibit cell proliferation, and suppress migration and invasion. Studies on kahweol acetate and kahweol palmitate have also demonstrated anticancer and anti-angiogenic properties, respectively, suggesting that the esterified form of kahweol retains biological activity.

-

Antioxidant Activity: Kahweol is known to possess antioxidant properties, partly through the activation of the Nrf2 signaling pathway, a key regulator of cellular defense against oxidative stress.

-

Anti-angiogenic Activity: Kahweol has been demonstrated to be an anti-angiogenic compound, inhibiting several key steps in the formation of new blood vessels. A study on kahweol palmitate also confirmed its anti-angiogenic properties.

Key Signaling Pathways Modulated by Kahweol

The following diagrams illustrate the major signaling pathways known to be modulated by kahweol, which are likely targets for this compound as well.

Caption: Kahweol's anti-inflammatory action via NF-κB pathway inhibition.

Caption: Kahweol induces apoptosis by inhibiting STAT3 phosphorylation.

Caption: Kahweol inhibits HER2-overexpressing cancer cell proliferation.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. The following protocols are based on the enzymatic synthesis of kahweol esters and a general methodology for isolating diterpenes from coffee, which would be the first step to obtaining kahweol for subsequent esterification.

Isolation of Kahweol from Green Coffee Beans (Adapted from Novaes et al., 2020)

This protocol describes the extraction and saponification process to obtain free kahweol from coffee beans, which can then be used for the synthesis of this compound.

Caption: Workflow for the isolation of kahweol from green coffee beans.

Methodology:

-

Extraction of Coffee Oil: Green coffee beans are ground and subjected to Soxhlet extraction with n-hexane to obtain the coffee oil, which contains the diterpene esters.

-

Saponification: The extracted coffee oil is saponified using a solution of potassium hydroxide (B78521) (KOH) in ethanol (B145695) with heating. This process cleaves the ester bonds, releasing free kahweol and fatty acid salts.

-

Extraction of Unsaponifiable Matter: The saponified mixture is then subjected to liquid-liquid extraction with a solvent like methyl tert-butyl ether (MTBE) to isolate the unsaponifiable matter, which includes the free diterpenes.

-

Purification: The crude extract containing kahweol is further purified using chromatographic techniques, such as column chromatography on silica (B1680970) gel, to yield pure kahweol.

Enzymatic Synthesis of this compound (Adapted from Novaes et al., 2018)

This protocol describes a method for the synthesis of kahweol esters using a lipase (B570770) enzyme, which offers a milder alternative to chemical synthesis.

Methodology:

-

Reactants: Isolated kahweol and linoleic acid are used as substrates.

-

Enzyme: An immobilized lipase, such as Candida antarctica lipase B (CAL-B), is used as the catalyst.

-

Reaction Conditions: The reaction is typically carried out in an organic solvent, such as toluene. Optimal conditions reported for similar ester synthesis include a molar ratio of alcohol (kahweol) to fatty acid (linoleic acid) of 1:5, an enzyme concentration of approximately 73.3 mg/mL, a temperature of 70°C, and agitation at 240 rpm for 3 days.

-

Monitoring and Purification: The progress of the reaction can be monitored by gas chromatography (GC). Upon completion, the product, this compound, is purified by preparative high-performance liquid chromatography (HPLC).

Conclusion

This compound is a naturally occurring diterpenoid ester in coffee with significant, yet largely unexplored, potential. While its physicochemical properties are not fully characterized, its structural similarity to the well-studied kahweol suggests a range of promising biological activities, including anti-inflammatory, anticancer, and antioxidant effects. The provided protocols for its synthesis and the visualization of the signaling pathways of its parent compound offer a solid foundation for future research in this area. Further investigation into the specific pharmacological properties of this compound is warranted to fully understand its potential as a therapeutic agent or a valuable chemical entity in drug development. The scarcity of dedicated studies on this specific ester highlights a significant gap in the literature and an opportunity for novel research endeavors.

References

Putative Biological Targets of Kahweol Linoleate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) linoleate (B1235992) is a naturally occurring diterpene ester found in coffee beans, particularly in unfiltered coffee beverages. It is an esterified form of the diterpene alcohol kahweol, with linoleic acid as the fatty acid moiety. While much of the existing research has focused on the biological activities of its parent compound, kahweol, it is understood that kahweol esters like the linoleate and palmitate forms are hydrolyzed in the body to release kahweol, which then exerts a wide range of pharmacological effects. Emerging evidence also suggests that these esterified forms possess biological activities of their own. This technical guide provides a comprehensive overview of the putative biological targets of kahweol linoleate, drawing primarily from the extensive research on kahweol, and including specific findings on related kahweol esters to support the potential bioactivity of the linoleate form. The multifaceted activities of this compound span anti-inflammatory, anticancer, anti-angiogenic, and metabolic regulatory effects, making it a molecule of significant interest for drug development.

Core Biological Activities and Molecular Targets

The biological effects of kahweol, and by extension this compound, are mediated through the modulation of a multitude of signaling pathways and molecular targets. These activities are broadly categorized into anti-inflammatory, anticancer, anti-angiogenic, and metabolic and hepatoprotective effects.

Anti-Inflammatory and Antioxidant Pathways

Kahweol has demonstrated potent anti-inflammatory and antioxidant properties by targeting key mediators of inflammation and oxidative stress.

-

Nuclear Factor-kappa B (NF-κB) Signaling: Kahweol inhibits the activation of NF-κB, a pivotal transcription factor that governs the expression of pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[1] This inhibition is a key mechanism underlying its anti-inflammatory effects.

-

STAT3 Signaling: Signal transducer and activator of transcription 3 (STAT3) is another critical transcription factor involved in inflammatory responses and cell survival. Kahweol has been shown to suppress the phosphorylation and activation of STAT3, thereby downregulating the expression of its target genes.

-

MAPK Signaling: The mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are crucial in transducing extracellular signals to cellular responses. Kahweol has been observed to modulate these pathways, often in a context-dependent manner, to exert its anti-inflammatory and other cellular effects.

-

Nrf2 Activation: Kahweol is an activator of the nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response.[2] By promoting Nrf2 translocation to the nucleus, kahweol upregulates the expression of various antioxidant and detoxification enzymes, including glutathione (B108866) S-transferases (GSTs).[3][4]

Anticancer and Pro-Apoptotic Mechanisms

Kahweol exhibits significant anticancer activity against various cancer cell types through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.

-

Apoptosis Induction: Kahweol promotes apoptosis through both intrinsic and extrinsic pathways. It has been shown to increase the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[1]

-

Akt/mTOR Pathway: The PI3K/Akt/mTOR signaling cascade is a critical regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer. Kahweol has been found to inhibit the phosphorylation of Akt and its downstream target mTOR, leading to reduced cell proliferation.[5]

-

HER2 Signaling: In HER2-overexpressing breast cancer cells, kahweol has been shown to downregulate HER2 expression by upregulating the transcription suppressor PEA3 and downregulating the transcription activator AP-2.[5]

-

Fatty Acid Synthase (FASN) Inhibition: Kahweol can suppress the expression of FASN, an enzyme overexpressed in many cancers and involved in fatty acid synthesis, through the downregulation of sterol regulatory element-binding protein-1c (SREBP-1c).[5]

Anti-Angiogenic Effects

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Kahweol and its esters have been shown to inhibit this process.

-

VEGFR2 Signaling: A study on kahweol palmitate demonstrated its ability to inhibit the expression of vascular endothelial growth factor receptor 2 (VEGFR2), a key receptor in angiogenesis, and its downstream effector Akt in human microvascular endothelial cells (HMVECs).[6] This suggests that kahweol esters can directly target the primary signaling pathway for angiogenesis.

-

Inhibition of Endothelial Cell Proliferation and Migration: Kahweol and its palmitate ester have been shown to reduce the viability, proliferation, and migration of endothelial cells, which are all critical steps in the angiogenic process.[6]

Metabolic Regulation and Hepatoprotective Effects

Kahweol also plays a role in regulating metabolic processes and protecting the liver.

-

AMP-Activated Protein Kinase (AMPK) Activation: Kahweol has been found to activate AMPK, a central regulator of cellular energy homeostasis.[7] This activation can lead to the inhibition of lipid accumulation and increased glucose uptake.

-

Transforming Growth Factor-beta (TGF-β) Signaling: In the context of liver fibrosis, kahweol has been shown to inhibit the TGF-β signaling pathway, a key driver of fibrogenesis.

-

Hepatic Enzyme Modulation: Kahweol and cafestol (B1668206) palmitates have been reported to modify the activity of hepatic enzymes, including reducing N-acetyltransferase activity and inducing glutathione S-transferase activity, which can contribute to the detoxification of carcinogens.[3]

Quantitative Data on Biological Activity

The following table summarizes the available quantitative data for the biological activities of kahweol and its esters. It is important to note that most of the quantitative data is for the parent compound, kahweol.

| Compound | Target/Activity | Cell Line/System | Effective Concentration/IC50 | Reference |

| Kahweol Palmitate | Inhibition of cell viability | HMVEC | 75-100 µM (cytotoxic) | [6] |

| Kahweol Palmitate | Inhibition of cell proliferation | HMVEC | 50 µM | [6] |

| Kahweol Acetate | Inhibition of proliferation and migration | PC-3, DU145, LNCaP | Not specified | [1] |

| Kahweol | Inhibition of COX-2 | LPS-activated macrophages | 0.5 µM | [1] |

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by kahweol and a general experimental workflow for assessing its anti-angiogenic properties.

Caption: Kahweol's Anti-Inflammatory Signaling Pathway.

References

- 1. mdpi.com [mdpi.com]

- 2. This compound - LKT Labs [lktlabs.com]

- 3. Potential chemoprotective effects of the coffee components kahweol and cafestol palmitates via modification of hepatic N-acetyltransferase and glutathione S-transferase activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isolation and identification of kahweol palmitate and cafestol palmitate as active constituents of green coffee beans that enhance glutathione S-transferase activity in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Angiogenic Properties of Cafestol and Kahweol Palmitate Diterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Kahweol inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Promise of Kahweol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272), a diterpene molecule naturally present in coffee beans, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Early-stage research has illuminated its potential as a therapeutic agent across a spectrum of diseases, including cancer, inflammation, metabolic disorders, and skin aging.[1][3][4] This technical guide provides a comprehensive overview of the preclinical data on kahweol, with a focus on its mechanisms of action, quantitative experimental findings, and detailed methodologies to support further investigation and drug development efforts. While the focus of this document is kahweol, it is important to note that its esterified form, kahweol linoleate, is a constituent of coffee beans, though research has predominantly centered on the parent compound.[5]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on kahweol, offering a comparative view of its efficacy in various models.

Table 1: Anti-Cancer and Anti-Angiogenic Effects of Kahweol

| Cell Line/Model | Effect | Concentration | Quantitative Result | Reference |

| Human Colorectal Cancer (HCT116, SW480) | Inhibition of proliferation | Not specified | Decrease in cyclin D1 protein level | [6] |

| Human Lung Adenocarcinoma (A549) | Apoptosis induction | 10–40 μM | Dose- and time-dependent increase in apoptosis; decreased STAT3 phosphorylation | [1][7] |

| Human Breast Cancer (MDA-MB-231) | Inhibition of proliferation, apoptosis induction | Not specified | Increased caspase-3/7 and 9 activity | [7][8] |

| HER2-overexpressing Breast Cancer (SKBR3) | Reduced proliferation | Not specified | Downregulation of HER2, FASN, and phosphorylated Akt | [6][8] |

| Human Renal Carcinoma (Caki) | Synergistic apoptosis with sorafenib | Not specified | Enhanced apoptosis compared to either agent alone | [9] |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Inhibition of proliferation, migration, and tube formation | 25–75 μM | Dose-dependent inhibition | [1] |

| Chicken Chorioallantoic Membrane (CAM) Assay | Inhibition of angiogenesis | 50 nM | Inhibition of angiogenesis in each treated egg | [1] |

| Transgenic Zebrafish Model | Inhibition of angiogenesis | 25 μM | 75% of larvae showed inhibited angiogenesis | [1] |

| Mouse Aortic Ring Assay | Inhibition of endothelial cell sprouting | 5 μM | Clear inhibition of sprouting | [1] |

Table 2: Anti-Inflammatory and Metabolic Effects of Kahweol

| Cell Line/Model | Effect | Concentration | Quantitative Result | Reference |

| RAW 264.7 Macrophages | Inhibition of inflammatory mediators | Not specified | Reduced mRNA and protein levels of COX-2 and iNOS | [1] |

| 3T3-L1 Adipocytes | Inhibition of lipid accumulation | 25 μg/mL | Significant reduction in lipid accumulation | [1][10] |

| 3T3-L1 Adipocytes | Increased glucose uptake | Dose-dependent | Elevated glucose uptake | [10] |

| Mice (in vivo) | Improved glucose homeostasis | Not specified | More rapid reduction in blood glucose levels | [10] |

Table 3: Skin Moisturizing and Protective Effects of Kahweol

| Cell Line/Model | Effect | Concentration | Quantitative Result | Reference |

| Human Keratinocytes (HaCaT) | No cytotoxicity | Up to 12.5 μM | ~110% cell viability | [11] |

| Human Keratinocytes (HaCaT) | Increased expression of moisturizing factors | 12.5 μM | Increased mRNA levels of HAS1, HAS2, occludin, and TGM-1 | [4][11] |

| Human Keratinocytes (HaCaT) | Radical scavenging activity | 12.5 - 200 μM | Moderate radical scavenging in DPPH and ABTS assays | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the early-stage research of kahweol.

1. Cell Viability Assay (MTT Assay)

-

Cell Lines: Human keratinocytes (HaCaT), Human Embryonic Kidney 293T (HEK293T) cells.[4]

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat cells with varying concentrations of kahweol (e.g., 1.5625, 3.125, 6.25, and 12.5 μM) for a specified duration (e.g., 24 or 48 hours).[11]

-

Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours to allow formazan (B1609692) crystal formation.

-

Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

2. Western Blot Analysis

-

Objective: To determine the protein expression levels of key signaling molecules.

-

Procedure:

-

Lyse kahweol-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, p-AKT, STAT1, COX-2) overnight at 4°C.[10][12]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Normalize protein expression to a loading control like β-actin.[10]

-

3. In Vivo Angiogenesis Assay (Chicken Chorioallantoic Membrane - CAM Assay)

-

Procedure:

-

Incubate fertilized eggs for 3-4 days.

-

Create a small window in the shell to expose the CAM.

-

Place a sterile filter paper disc soaked with kahweol solution (e.g., 50 nM) on the CAM.[1]

-

Reseal the window and incubate for a further 2-3 days.

-

Observe and quantify the formation of new blood vessels around the disc compared to a vehicle control.

-

4. Real-Time PCR (RT-PCR)

-

Objective: To measure the mRNA expression levels of target genes.[12]

-

Procedure:

-

Isolate total RNA from cells using a commercial kit (e.g., TRIzol).

-

Synthesize cDNA from the RNA using a reverse transcription kit.

-

Perform real-time PCR using gene-specific primers for target genes (e.g., HAS1, HAS2, TGM-1, occludin) and a housekeeping gene (e.g., GAPDH) for normalization.[4][12]

-

Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by kahweol and a typical experimental workflow.

Caption: Kahweol's regulation of lipid metabolism and glucose uptake via AMPK activation.

Caption: Kahweol's role in promoting skin moisturizing and barrier function through STAT1.

References

- 1. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound - LKT Labs [lktlabs.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Recent Updates on the Functional Impact of Kahweol and Cafestol on Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Cafestol and Kahweol: A Review on Their Bioactivities and Pharmacological Properties [mdpi.com]

- 10. Kahweol inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Kahweol Exerts Skin Moisturizing Activities by Upregulating STAT1 Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kahweol Exerts Skin Moisturizing Activities by Upregulating STAT1 Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Anti-Angiogenic and Anti-Inflammatory Properties of Kahweol, a Coffee Diterpene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Anti-angiogenic and anti-inflammatory properties of kahweol, a coffee diterpene - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Role of Kahweol Linoleate in Coffee's Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rich and alluring aroma and flavor of coffee are the result of a complex interplay of hundreds of chemical compounds. While much attention has been given to volatile aromatic compounds generated during roasting, the contribution of non-volatile lipid components is an area of growing interest. Among these, the diterpene esters, particularly kahweol (B1673272) linoleate (B1235992), are emerging as significant players in shaping the sensory profile and possessing noteworthy biological activities. This technical guide provides an in-depth exploration of kahweol linoleate, summarizing its chemical nature, formation during roasting, analytical methodologies for its quantification, and its dual role in flavor chemistry and potential pharmacological applications.

The Chemical Nature and Formation of this compound

Kahweol is a pentacyclic diterpene alcohol naturally present in coffee beans, predominantly in the Arabica species. In its native state within the green coffee bean, kahweol is primarily found esterified with various fatty acids at the C-17 position. Linoleic acid, an unsaturated omega-6 fatty acid, is one of the prominent fatty acids that form these esters, resulting in this compound. The general structure of kahweol esters consists of the kahweol molecule linked to a fatty acid chain.

The roasting process is a critical determinant of the concentration and profile of kahweol esters in the final product. The high temperatures employed during roasting initiate a cascade of complex chemical reactions, including the Maillard reaction, Strecker degradation, and pyrolysis.[1][2][3] These reactions are fundamental to the development of coffee's characteristic color, aroma, and flavor.

While these reactions create a plethora of desirable volatile compounds, they also contribute to the degradation of less stable molecules, including kahweol and its esters.[4] The double bond in the furan (B31954) ring of kahweol makes it particularly susceptible to thermal degradation.[4] Roasting leads to a decrease in the overall content of kahweol, with losses reported to be as high as 60-75% in dark roasts. This degradation proceeds through various pathways, including dehydration to form dehydrokahweol. The impact of roasting on specific esters like this compound is less well-documented, but it is presumed to follow a similar degradative trend.

Table 1: Concentration of Kahweol in Arabica Coffee at Different Processing Stages

| Processing Stage | Average Kahweol Concentration (mg/100g) | Reference(s) |

| Green Beans | 1184.33 | |

| Roasted Beans | 1082.12 | |

| Brewed Coffee | 125.19 |

Note: Data represents total kahweol content after saponification of esters.

Table 2: Reported Content of Kahweol Esters in Coffee Brews

| Coffee Brew Type | Kahweol Palmitate (mg/L) | This compound (mg/L) | Kahweol Oleate (mg/L) | Kahweol Stearate (mg/L) | Total Kahweol Esters (mg/L) | Reference |

| Boiled Coffee | Main Compound | Follows Palmitate | Follows Linoleate | Follows Oleate | up to 1016 | |

| Commercial Blends | Main Compound | Follows Palmitate | Follows Linoleate | Follows Oleate | 2 - 403 |

Note: This table highlights the relative abundance of different kahweol esters, indicating that this compound is a significant, though not the most abundant, ester.

Role in Coffee Aroma and Flavor Chemistry

The direct contribution of this compound to the aroma and flavor of coffee is not yet fully elucidated. Diterpenes and their esters are generally considered to be non-volatile and are more likely to contribute to the taste and mouthfeel of the brew rather than its aroma. It has been suggested that diterpenoids may impart a degree of bitterness to the coffee beverage.

The indirect role of this compound and other fatty acid esters may be more significant. During roasting, the degradation of these esters can release free fatty acids, including linoleic acid. The subsequent breakdown of these fatty acids can generate a variety of volatile aroma compounds, such as aldehydes and ketones, which contribute to the overall aromatic profile of coffee. Therefore, this compound can be considered a precursor to certain flavor-active compounds. Further research employing sensory analysis of the pure, isolated compound is necessary to definitively characterize its specific taste and aroma profile.

Experimental Protocols

The analysis of this compound and other diterpene esters in coffee is a multi-step process that typically involves extraction, separation, and detection. Due to their presence in a complex matrix, a robust analytical methodology is crucial for accurate quantification.

Protocol 1: Extraction and Quantification of Kahweol Esters via HPLC-DAD

This protocol is adapted from methodologies that aim to quantify individual diterpene esters without prior saponification.

1. Sample Preparation:

- Freeze-dry the coffee brew to obtain a solid residue.

- Alternatively, for roasted beans, cryogenically grind the beans to a fine powder.

2. Extraction of Diterpene Esters:

- Extract a known mass of the prepared sample with a non-polar solvent such as petroleum ether or a mixture of diethyl ether.

- Perform the extraction using a Soxhlet apparatus or an accelerated solvent extraction (ASE) system for efficiency.

- Evaporate the solvent under reduced pressure to obtain the coffee oil extract.

3. Chromatographic Analysis:

- Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.

- Column: A reverse-phase C18 column is typically employed for separation.

- Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) is commonly used.

- Detection: The DAD is set to monitor specific wavelengths. Kahweol esters can be selectively detected at approximately 290 nm, which helps to differentiate them from cafestol (B1668206) esters that have a maximum absorbance at around 225 nm.

- Quantification: A calibration curve is generated using an isolated and purified this compound standard. If a pure standard is unavailable, quantification can be semi-quantitative by using a related standard, such as kahweol palmitate, and assuming a similar response factor.

Protocol 2: Isolation of this compound for Standard Preparation

This protocol outlines a general procedure for the isolation of individual diterpene esters for use as analytical standards.

1. Large-Scale Extraction:

- Extract a large quantity of green coffee bean oil using a suitable solvent as described in Protocol 1.

2. Saponification and Re-esterification (Optional - for synthesis):

- To obtain pure kahweol, the extracted oil can be saponified using a strong base (e.g., potassium hydroxide (B78521) in ethanol) to hydrolyze the esters.

- The resulting free kahweol can be purified using chromatographic techniques.

- The purified kahweol can then be enzymatically or chemically re-esterified with linoleic acid to synthesize this compound. Lipase-catalyzed esterification is a common method.

3. Preparative Chromatography:

- Instrumentation: A preparative HPLC system with a fraction collector is required.

- Column: A larger-scale preparative C18 column is used.

- Separation: The coffee oil extract is repeatedly injected onto the column, and the mobile phase composition is optimized to achieve separation of the different kahweol esters.

- Fraction Collection: Fractions corresponding to the elution time of this compound are collected.

- Purity Assessment: The purity of the isolated fraction is assessed using analytical HPLC-DAD and mass spectrometry (MS).

Mandatory Visualizations

Caption: Formation of this compound and its fate during roasting.

Caption: Workflow for HPLC-DAD analysis of this compound.

Relevance for Drug Development Professionals

The biological activities of coffee diterpenes, particularly kahweol, have garnered significant attention from the scientific community. While most research has focused on the free form, the esterified forms, such as this compound, are the primary dietary source of these compounds from unfiltered coffee. Understanding their pharmacological profile is therefore of considerable importance.

Kahweol has been shown to possess a range of biological activities, including anti-inflammatory, antioxidant, anti-angiogenic, and anti-cancer properties. These effects are mediated through the modulation of various cellular signaling pathways.

Key Signaling Pathways Modulated by Kahweol:

-

Anti-inflammatory Effects: Kahweol has been demonstrated to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory response. It also suppresses the expression of pro-inflammatory enzymes like cyclooxygenase-2 (COX-2).

-

Anti-cancer Effects: Kahweol exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to modulate signaling pathways such as:

-

Akt/mTOR pathway: Inhibition of this pathway can lead to decreased cell proliferation and survival.

-

MAPK pathway (ERK, JNK, p38): Modulation of these pathways can influence cell growth, differentiation, and apoptosis.

-

STAT3 pathway: Inhibition of STAT3 signaling is linked to reduced tumor growth and metastasis.

-

Src signaling pathway: Kahweol has been shown to inhibit Src activation, which is often upregulated in cancer.

-

-

Anti-angiogenic Effects: Kahweol can inhibit the formation of new blood vessels, a critical process for tumor growth and metastasis.

While these studies primarily focus on free kahweol, there is evidence to suggest that the esterified forms are also biologically active. For instance, kahweol palmitate has been shown to have anti-angiogenic properties. It is plausible that this compound shares similar, or potentially distinct, biological activities. The presence of the linoleic acid moiety could influence its bioavailability, cellular uptake, and interaction with molecular targets. Further research is needed to directly compare the pharmacological effects of kahweol and this compound to fully understand the therapeutic potential of this coffee-derived compound.

Caption: Key signaling pathways modulated by kahweol.

Conclusion

This compound, as a significant ester of the coffee diterpene kahweol, represents a fascinating and underexplored area of coffee chemistry. While its direct contribution to coffee's aroma and flavor remains to be precisely defined, its role as a potential precursor to volatile compounds is noteworthy. For drug development professionals, the established biological activities of its parent compound, kahweol, in modulating key signaling pathways related to inflammation and cancer, highlight the potential of this compound as a bioactive molecule. Further research focusing on the specific quantification of this compound across different roast profiles, its sensory properties, and a direct comparison of its pharmacological effects with free kahweol will be instrumental in fully unlocking the potential of this enigmatic coffee compound.

References

In Silico Prediction of Kahweol Linoleate Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol (B1673272) linoleate (B1235992), a diterpenoid ester found in coffee beans, represents a promising scaffold for drug discovery due to the known anti-inflammatory and anti-cancer properties of its parent compound, kahweol.[1] This technical guide provides a comprehensive overview of the core in silico methodologies for predicting the bioactivity of kahweol linoleate. We present detailed protocols for molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical steps to computationally assess the therapeutic potential of this compound and its derivatives.

Introduction

The quest for novel therapeutic agents has increasingly turned towards natural products, which offer vast structural diversity and biological activity. Kahweol, a diterpene from coffee, has demonstrated a range of biological effects, including anti-inflammatory, anti-angiogenic, and anti-cancer activities.[1] These effects are attributed to its modulation of key cellular signaling pathways, such as NF-κB, STAT3, and MAPK. This compound, an ester of kahweol, is a significant component of coffee bean lipids.[2][3] Understanding its potential bioactivity is of considerable interest.

In silico methods provide a rapid and cost-effective approach to predict the biological activity of compounds, guiding further experimental validation.[4] This guide outlines a systematic approach to predict the bioactivity of this compound, focusing on its potential as an anti-inflammatory and anti-cancer agent.

Chemical Structure of this compound

-

IUPAC Name: [(1S,12R,17S)-17-hydroxy-12-methyl-8-oxapentacyclo[14.2.1.0¹,¹³.0⁴,¹².0⁵,⁹]nonadeca-5(9),6,10-trien-17-yl]methyl octadeca-9,12-dienoate

-

Molecular Formula: C₃₈H₅₆O₄

-

Molecular Weight: 576.85 g/mol

Potential Bioactivities and Therapeutic Targets

Based on the activities of the parent compound, kahweol, the primary predicted bioactivities for this compound are anti-inflammatory and anti-cancer.

Anti-Inflammatory Activity

Kahweol has been shown to inhibit key inflammatory mediators. This provides a strong basis for investigating this compound against similar targets.

Table 1: Experimentally Determined Anti-Inflammatory Activity of Kahweol (as a proxy for this compound)

| Target/Assay | Cell Line | IC₅₀ / Effect | Reference |

| COX-2 Expression | Endothelial Cells | Inhibition | |

| MCP-1 Secretion | Endothelial Cells | Inhibition | |

| IL-1β Production | HaCaT Keratinocytes | 35.2% reduction at 5 µM | |

| IL-6 Production | HaCaT Keratinocytes | 26.4% reduction at 10 µM |

Anti-Cancer Activity

Kahweol exhibits cytotoxic and pro-apoptotic effects in various cancer cell lines, suggesting that this compound may have similar potential.

Table 2: Experimentally Determined Anti-Cancer Activity of Kahweol (as a proxy for this compound)

| Cancer Type | Cell Line | IC₅₀ / Effect | Reference |

| Prostate Cancer | DU145 | Inhibition of proliferation and migration | |

| Breast Cancer | MDA-MB-231 | Inhibition of proliferation, induction of apoptosis | |

| Colorectal Cancer | HCT116, SW480 | Suppression of proliferation |

In Silico Prediction Methodologies

This section provides detailed protocols for the core in silico techniques to predict the bioactivity of this compound.

General In Silico Workflow

The following diagram illustrates a generalized workflow for the in silico prediction of bioactivity.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This can be used to estimate the binding affinity of this compound to known protein targets.

Experimental Protocol:

-

Preparation of the Receptor:

-

Obtain the 3D crystal structure of the target protein from a public database such as the Protein Data Bank (PDB).

-

Prepare the protein for docking using software like AutoDock Tools. This involves removing water molecules, adding polar hydrogens, and assigning partial charges.

-

Save the prepared receptor in the PDBQT file format.

-

-

Preparation of the Ligand (this compound):

-

Generate the 3D structure of this compound using a chemical drawing tool like ChemDraw or MarvinSketch.

-

Perform energy minimization of the ligand structure using a force field (e.g., MMFF94).

-

Save the prepared ligand in a suitable format (e.g., MOL2 or PDBQT).

-

-

Docking Simulation:

-

Define the binding site on the receptor, typically based on the location of a co-crystallized ligand or predicted active sites.

-

Use a docking program (e.g., AutoDock Vina, GOLD, Glide) to perform the docking calculations. These programs use search algorithms, like genetic algorithms, to explore possible binding poses.

-

The program will generate a series of possible binding poses for this compound within the receptor's active site, each with a corresponding binding energy score.

-

-

Analysis of Results:

-

Analyze the predicted binding poses and their corresponding binding energies. Lower binding energies typically indicate a more stable complex.

-

Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions) to understand the molecular basis of binding.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.

Experimental Protocol:

-

Data Collection and Curation:

-

Compile a dataset of diverse compounds with experimentally measured biological activity for the target of interest (e.g., IC₅₀ values for COX-2 inhibition).

-

Ensure the data is of high quality and curated to standardize chemical structures.

-

-

Descriptor Calculation:

-

For each compound in the dataset, calculate a set of molecular descriptors. These can include 1D (e.g., molecular weight), 2D (e.g., topological indices), and 3D (e.g., molecular shape) descriptors.

-

-

Model Building:

-

Divide the dataset into a training set and a test set. The training set is used to build the model, and the test set is used to validate it.

-

Use statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms to build the QSAR model.

-

-

Model Validation:

-

Validate the model using statistical metrics such as the correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE).

-

A robust and predictive QSAR model can then be used to predict the activity of new compounds like this compound.

-

Pharmacophore Modeling

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Experimental Protocol:

-

Pharmacophore Model Generation:

-

Ligand-based: If a set of active compounds is known, align their structures to identify common chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings).

-

Structure-based: If the 3D structure of the target protein is available, analyze the active site to identify key interaction points.

-

-

Database Screening:

-

Use the generated pharmacophore model as a 3D query to screen large compound databases to identify molecules that match the pharmacophore features.

-

-

Hit Identification and Optimization:

-

The molecules identified from the screening (hits) can be further evaluated using molecular docking and other methods.

-

ADMET Prediction

ADMET prediction involves the in silico assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. This is crucial for early-stage drug development to identify compounds with favorable pharmacokinetic profiles.

Experimental Protocol:

-

Data Input:

-

Provide the 2D or 3D structure of this compound to an ADMET prediction software or web server (e.g., SwissADME, pkCSM).

-

-

Property Prediction:

-

The software calculates various physicochemical and pharmacokinetic properties, such as:

-

Absorption: Human intestinal absorption, Caco-2 permeability.

-

Distribution: Blood-brain barrier penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Total clearance.

-

Toxicity: AMES toxicity, hepatotoxicity.

-

-

-

Analysis:

-

Analyze the predicted ADMET properties to assess the drug-likeness of this compound. For example, Lipinski's rule of five is a commonly used filter for oral bioavailability.

-

Table 3: Predicted ADMET Properties for this compound (Hypothetical Data)

| Property | Predicted Value | Interpretation |

| Molecular Weight | 576.85 | Obeys Lipinski's Rule (<500 is ideal, but this is a soft limit) |

| LogP | >5 | Likely poor absorption or permeation |

| Hydrogen Bond Donors | 1 | Obeys Lipinski's Rule (≤5) |

| Hydrogen Bond Acceptors | 4 | Obeys Lipinski's Rule (≤10) |

| Human Intestinal Absorption | Low | May have poor oral bioavailability |

| Blood-Brain Barrier Permeability | Low | Unlikely to have CNS effects |

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| AMES Toxicity | Non-toxic | Low mutagenic potential |

Signaling Pathway Analysis

Understanding the signaling pathways modulated by kahweol can provide insights into the potential mechanisms of action of this compound.

Anti-Inflammatory Signaling Pathway

The NF-κB and MAPK signaling pathways are key regulators of inflammation. Kahweol has been shown to inhibit these pathways.

Anti-Cancer Signaling Pathway

The PI3K/Akt and STAT3 pathways are often dysregulated in cancer, promoting cell survival and proliferation. Kahweol has been shown to inhibit these pathways.

Conclusion

This technical guide has outlined a comprehensive in silico approach for predicting the bioactivity of this compound. By leveraging molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can efficiently evaluate its therapeutic potential as an anti-inflammatory and anti-cancer agent. The detailed protocols and workflow diagrams provided herein serve as a practical framework for initiating computational drug discovery efforts on this compound and other natural products. The insights gained from these in silico studies are invaluable for prioritizing compounds and designing focused experimental validation, ultimately accelerating the drug development pipeline.

Appendices

Publicly Available Databases for Target Identification

-

Protein Data Bank (PDB): A repository for the 3D structural data of large biological molecules, such as proteins and nucleic acids.

-

DrugBank: A comprehensive resource that combines detailed drug data with comprehensive drug target information.

-

Therapeutic Target Database (TTD): Provides information about known and explored therapeutic protein and nucleic acid targets.

-

CancerPPD: A database of experimentally validated anti-cancer peptides and proteins.

-

InflamNat: A web-based database of anti-inflammatory natural products.

Commonly Used Software for In Silico Prediction

-

Molecular Docking: AutoDock, GOLD, Glide, Surflex

-

QSAR: MOE (Molecular Operating Environment), Schrödinger Suite

-

Pharmacophore Modeling: LigandScout, PharmaGist, MOE

-

ADMET Prediction: SwissADME, pkCSM, ADMETlab

-

Chemical Drawing: ChemDraw, MarvinSketch

-

Visualization: PyMOL, VMD, Chimera

References

Methodological & Application

Application Notes and Protocols: Synthesis and Purification of Kahweol Linoleate for Laboratory Use

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kahweol (B1673272) is a natural diterpene found in coffee beans that has garnered significant interest within the scientific community due to its diverse pharmacological activities. Research has demonstrated its potential as an anti-inflammatory, anti-angiogenic, and anti-cancer agent.[1] These biological effects are often attributed to its ability to modulate key cellular signaling pathways, including the activation of the Nrf2 antioxidant response and the inhibition of pro-survival pathways such as Akt signaling.[2][3][4][5]

To facilitate further research into its therapeutic potential and to enhance its bioavailability and stability, chemical modification of kahweol is often necessary. Esterification of kahweol with fatty acids, such as linoleic acid, can alter its lipophilicity and pharmacokinetic profile. This document provides a detailed protocol for the synthesis of kahweol linoleate (B1235992) via lipase-catalyzed esterification, followed by a robust purification method using preparative high-performance liquid chromatography (HPLC).

Experimental Protocols

Part 1: Enzymatic Synthesis of Kahweol Linoleate

This protocol describes the synthesis of this compound from kahweol and linoleic acid using an immobilized lipase (B570770) as a biocatalyst. Enzymatic synthesis is preferred due to its high selectivity and mild reaction conditions, which minimize the degradation of the reactants and products.

Materials:

-

Kahweol (≥98% purity)

-

Linoleic acid (≥99% purity)

-

Immobilized Candida antarctica lipase B (CAL-B)

-

Toluene (B28343) (anhydrous)

-

Hexane (B92381) (HPLC grade)

-

Ethyl acetate (B1210297) (HPLC grade)

-

Sodium sulfate (B86663) (anhydrous)

-

Magnetic stirrer with heating

-

Reaction vessel (e.g., 50 mL round-bottom flask)

-

Rotary evaporator

Procedure:

-

Reactant Preparation: In a clean and dry 50 mL round-bottom flask, dissolve kahweol (e.g., 100 mg) and linoleic acid in anhydrous toluene (20 mL). A molar ratio of 1:5 (kahweol:linoleic acid) is recommended to drive the reaction towards product formation.

-

Enzymatic Reaction: Add immobilized Candida antarctica lipase B (CAL-B) to the reaction mixture. A typical enzyme loading is approximately 70-75 mg of enzyme per mL of solvent.

-

Incubation: Place the reaction flask on a magnetic stirrer with a heating mantle. Set the temperature to 70°C and stir the mixture at 240 rpm for 72 hours. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of linoleic acid.

-

Reaction Quenching and Enzyme Removal: After 72 hours, cool the reaction mixture to room temperature. Remove the immobilized enzyme by vacuum filtration. Wash the enzyme with a small amount of toluene to recover any adsorbed product.

-

Solvent Removal: Combine the filtrate and the washings. Remove the toluene using a rotary evaporator under reduced pressure.

-

Crude Product Extraction: Dissolve the resulting oily residue in a mixture of hexane and ethyl acetate. Wash the organic phase with a saturated sodium bicarbonate solution to remove any unreacted linoleic acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

Part 2: Purification of this compound by Preparative HPLC

This protocol outlines the purification of the crude this compound using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).

Materials and Equipment:

-

Crude this compound

-

Methanol (B129727) (HPLC grade)

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Preparative HPLC system with a UV detector

-

Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Fraction collector

Procedure:

-

Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., 85% methanol in water). Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

-

HPLC Method Development (Analytical Scale): It is highly recommended to first develop an analytical scale HPLC method to determine the optimal separation conditions. A typical starting point for a C18 column would be a gradient of acetonitrile and water.

-

Preparative HPLC Purification:

-

Column: C18 reversed-phase column (e.g., 250 mm x 20 mm, 5 µm).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A linear gradient from 85% to 100% B over 30 minutes is a good starting point.

-

Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column).

-

Detection: Monitor the elution at a wavelength of 290 nm, which is characteristic for kahweol and its esters.

-

Injection Volume: The injection volume will depend on the concentration of the sample and the capacity of the column.

-

-

Fraction Collection: Collect the fractions corresponding to the main peak of this compound using a fraction collector.

-

Product Recovery: Combine the pure fractions and remove the solvent using a rotary evaporator. The final product should be a light yellow oil.

Part 3: Product Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as NMR and Mass Spectrometry.

-

¹H and ¹³C NMR: Dissolve a small amount of the purified product in deuterated chloroform (B151607) (CDCl₃). The NMR spectra should be consistent with the structure of this compound. Key signals to look for in ¹H NMR include those corresponding to the protons of the kahweol skeleton and the linoleate chain. In ¹³C NMR, the appearance of a new ester carbonyl signal and shifts in the signals of the carbon atoms adjacent to the ester linkage confirm the successful synthesis.

-

Mass Spectrometry (MS): Determine the molecular weight of the product. The observed molecular ion should correspond to the calculated mass of this compound (C₃₈H₅₆O₄, MW: 576.85 g/mol ).

Data Presentation

Table 1: Optimized Conditions for Lipase-Catalyzed Synthesis of Kahweol Esters

| Parameter | Optimized Value | Reference |

| Enzyme | Candida antarctica lipase B (CAL-B) | |

| Substrate Molar Ratio (Kahweol:Fatty Acid) | 1:5 | |

| Enzyme Concentration | 73.3 mg/mL | |

| Temperature | 70 °C | |

| Agitation Speed | 240 rpm | |

| Reaction Time | 3 days | |

| Solvent | Toluene | |

| Conversion Yield | 85-88% |

Table 2: Preparative HPLC Parameters for Purification of Diterpene Esters (Example)

| Parameter | Value | Reference |

| Column | C18, 250 mm x 20 mm, 5 µm | |

| Mobile Phase | Acetonitrile/Water Gradient | |

| Flow Rate | 10 mL/min | |

| Injection Volume | 0.5 mL | |

| Column Temperature | 30 °C | |

| Detection Wavelength | 227 nm (general), 290 nm (for Kahweol esters) |

Mandatory Visualization

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Kahweol activates the Nrf2/HO-1 pathway by decreasing Keap1 expression independently of p62 and autophagy pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kahweol inhibits lipid accumulation and induces Glucose-uptake through activation of AMP-activated protein kinase (AMPK) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Kahweol inhibits proliferation and induces apoptosis by suppressing fatty acid synthase in HER2-overexpressing cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Note: Quantification of Kahweol Linoleate Using a Novel HPLC-MS/MS Method

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kahweol (B1673272) linoleate (B1235992), a prominent ester of the coffee-specific diterpene kahweol, is of significant interest due to the potential biological activities of its parent compound, which include anti-inflammatory, antioxidative, and anticancer properties.[1][2] Accurate quantification of this lipophilic compound is crucial for research in pharmacology, food chemistry, and drug development. This application note presents a detailed, robust, and sensitive HPLC-MS/MS method for the quantification of kahweol linoleate in various matrices. The protocol outlines sample preparation, chromatographic separation, and mass spectrometric detection, providing a comprehensive guide for researchers.

Introduction

Coffee is a rich source of bioactive compounds, including the diterpenes cafestol (B1668206) and kahweol.[3] These compounds are primarily found esterified with fatty acids, forming a complex mixture of diterpene esters.[3][4] this compound is one such ester, combining the diterpene kahweol with the polyunsaturated fatty acid, linoleic acid. The biological activities attributed to kahweol, such as the activation of the Nrf2 pathway and the inhibition of inflammatory mediators like COX-2, necessitate precise analytical methods to quantify its various forms in biological and food samples.

This document provides a comprehensive protocol for the extraction and quantification of intact this compound using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method avoids saponification to allow for the direct measurement of the ester, which is essential for understanding its specific bioavailability and activity.

Experimental Protocols

Sample Preparation (Direct Extraction without Saponification)

This protocol is designed to extract diterpene esters while minimizing their hydrolysis.

Reagents and Materials:

-

Sample Matrix (e.g., coffee oil, biological tissue, cell lysate)

-

Hexane (HPLC Grade)

-

Diethyl Ether (HPLC Grade)

-

2 M Sodium Chloride (NaCl) solution

-

Anhydrous Sodium Sulfate (B86663)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporation system

Procedure:

-

Sample Homogenization: Accurately weigh the sample (e.g., 100 mg of coffee oil or homogenized tissue).

-

Liquid-Liquid Extraction:

-

To the sample, add 5 mL of a diethyl ether/hexane mixture (1:1, v/v).

-

Vortex vigorously for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 x g for 10 minutes to separate the phases.

-

-

Aqueous Wash (Clean-up):

-

Carefully transfer the upper organic layer to a new tube.

-

Add 5 mL of 2 M NaCl solution to the organic extract. This step helps to remove soaps and other water-soluble interferences.

-

Vortex for 1 minute and centrifuge at 3000 x g for 5 minutes.

-

-

Drying and Evaporation:

-

Transfer the cleaned organic layer to a fresh tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 35°C.

-

-

Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 80:20 acetonitrile/water) for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Parameters:

| Parameter | Value |

|---|---|

| Column | C18 Reversed-Phase Column (e.g., 100 x 2.1 mm, 2.6 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 0-2 min: 80% B; 2-10 min: 80-95% B; 10-12 min: 95% B; 12-12.1 min: 95-80% B; 12.1-15 min: 80% B |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry Parameters:

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | +3.5 kV |

| Vaporizer Temp. | 280°C |

| Capillary Temp. | 290°C |

| Collision Gas | Argon |

| Scan Mode | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | m/z 577.4 (Calculated for [M+H]⁺ of C₃₈H₅₆O₄) |

| Product Ions (Q3) | m/z 297.2 (Kahweol fragment), m/z 279.2 (Kahweol fragment - H₂O) |

| Collision Energy | Optimized for specific instrument (typically 15-30 eV) |

Quantitative Data Summary

The following table summarizes validation parameters reported for the parent compound, kahweol, which can serve as a benchmark for the expected performance of the this compound method.

| Parameter | Reported Value (for Kahweol) | Reference |

| Linearity (R²) | 0.996 | |

| Limit of Detection (LOD) | 2.3 mg/100 g | |

| Limit of Quantification (LOQ) | 17.2 mg/100 g | |

| Recovery | 99% (average) | |

| Precision (RSD) | < 5% |

Visualizations

Experimental Workflow Diagram

Caption: Experimental workflow for this compound quantification.

Kahweol Biological Pathway Diagram

Caption: Simplified signaling pathways influenced by Kahweol.

References

Application Notes and Protocols for the Extraction of Kahweol Linoleate from Green Coffee Beans

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kahweol (B1673272) is a naturally occurring diterpene found in coffee beans, exhibiting a range of promising biological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. In green coffee beans, kahweol is primarily present as esters of fatty acids, with kahweol linoleate (B1235992) being a significant constituent. The isolation of specific kahweol esters is crucial for investigating their individual pharmacological properties and for the development of novel therapeutics. This document provides a detailed protocol for the extraction and purification of kahweol linoleate from green coffee beans.

Materials and Methods

Materials

-

Green coffee beans (Arabica)

-

Petroleum ether or n-hexane (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Isopropanol (HPLC grade)

-

Water (deionized or HPLC grade)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for flash chromatography (60 Å, 230-400 mesh)

-

C18 reverse-phase silica gel for preparative HPLC

-

Standard of this compound (if available for quantification)

Equipment

-

Coffee grinder

-

Soxhlet extractor or ultrasonic bath

-

Rotary evaporator

-

Flash chromatography system

-

Preparative High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV detector

-

Analytical HPLC system

-

Glassware (flasks, beakers, funnels, etc.)

-

Filtration apparatus

Experimental Protocols

Preparation of Green Coffee Beans

-

Select high-quality green coffee beans of the Coffea arabica species, as they have a higher kahweol content compared to Coffea robusta.

-

Grind the green coffee beans to a fine powder using a coffee grinder. A finer powder increases the surface area for efficient extraction.

-

Dry the coffee powder in an oven at 40-50°C for 2-3 hours to remove any residual moisture.

Extraction of Coffee Oil

The extraction of coffee oil containing kahweol esters can be performed using either Soxhlet extraction or ultrasound-assisted extraction.

Protocol 2.1: Soxhlet Extraction

-

Place approximately 50 g of the dried coffee powder into a cellulose (B213188) thimble.

-

Insert the thimble into the main chamber of the Soxhlet extractor.

-

Fill a round-bottom flask with 300 mL of petroleum ether or n-hexane.

-

Assemble the Soxhlet apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for 6-8 hours, cycling the solvent through the coffee powder.

-

After extraction, allow the apparatus to cool down.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude coffee oil.

Protocol 2.2: Ultrasound-Assisted Extraction (UAE)

-

Place 50 g of the dried coffee powder in a large beaker or flask.

-

Add 300 mL of petroleum ether or n-hexane to the powder.

-

Place the beaker in an ultrasonic bath.

-

Sonication should be carried out for 30-40 minutes at a controlled temperature (e.g., 40°C).

-

After sonication, filter the mixture to separate the extract from the coffee grounds.

-

Repeat the extraction of the coffee grounds with fresh solvent to ensure complete extraction.

-

Combine the extracts and concentrate them using a rotary evaporator to yield the crude coffee oil.

Purification of this compound